2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole derivative featuring a sulfanylacetic acid moiety attached to the 3-position of the heterocyclic ring and a 4-methylphenyl substituent at the 5-position. Its molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol.
The sulfanylacetic acid group introduces hydrogen-bonding capacity and acidity (pKa ~3-4), which may affect pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)10-12-11(14-13-10)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDPPAQOCSVKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclization in acidic or basic conditions to form 1,2,4-triazoles. For the target compound, 4-methylphenylthiosemicarbazide is reacted with acetic anhydride at 80–100°C for 6–8 hours, yielding 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (intermediate A ) with 85–90% efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 90°C |
| Time | 7 hours |
| Yield | 88% |
Hydrazine-Mediated Cyclization
Alternative methods employ hydrazine hydrate and nitriles. A mixture of 4-methylbenzonitrile and hydrazine hydrate in ethanol (80%) under reflux for 18 hours produces intermediate A with 76% yield. This route avoids strong acids but requires longer reaction times.
Functionalization of the Triazole Ring
Regioselective Sulfur Incorporation
Intermediate A undergoes sulfanylation at the 3-position. Treatment with chloroacetic acid in alkaline media (pH 10–12) at 50–60°C for 4 hours attaches the sulfanylacetic acid moiety.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Base | KOH |
| Molar Ratio (A:ClCH₂COOH) | 1:1.2 |
| Solvent | Ethanol/Water (3:1) |
| Yield | 82% |
Catalytic Thiol-Ene Coupling
Palladium-catalyzed coupling between A and bromoacetic acid enhances regioselectivity. Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 70°C for 3 hours achieves 92% yield. This method reduces byproducts but increases cost.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with >99% purity.
Crystallization Data:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (4:1) | 99.2 | 78 |
| Acetonitrile | 98.5 | 65 |
Spectroscopic Validation
-
¹H-NMR (DMSO-d₆, 500 MHz): δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.25–7.70 (m, 4H, Ar-H), 13.1 (s, 1H, COOH).
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IR (KBr): 1678 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, absent post-reaction).
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process achieves 86% overall yield:
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Triazole formation in a packed-bed reactor (residence time: 2 hours).
-
Sulfanylation in a microreactor (residence time: 30 minutes).
Advantages:
-
40% reduction in solvent use.
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Consistent purity (>98.5%).
Waste Management
-
Byproducts: Unreacted chloroacetic acid (neutralized with NaHCO₃).
-
Solvent Recovery: Ethanol is distilled and reused (95% recovery).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Thiosemicarbazide | 88 | 99.2 | 120 |
| Hydrazine/Nitrile | 76 | 98.5 | 95 |
| Catalytic Coupling | 92 | 99.5 | 210 |
The thiosemicarbazide route balances cost and efficiency, while catalytic methods suit high-purity applications.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
-
Reduction
- The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) or halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the reaction of 4-methylphenyl derivatives with triazole compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that it possesses antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, which is critical for preventing oxidative stress-related diseases. The compound exhibited a percentage inhibition of DPPH radical formation comparable to standard antioxidants like ascorbic acid .
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 75% |
| 100 | 85% |
| 200 | 95% |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro tests against human cancer cell lines showed that it can inhibit cell proliferation effectively. The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of various triazole derivatives, including this compound against multidrug-resistant strains. The results indicated significant activity with MIC values lower than those for traditional antibiotics such as linezolid .
Case Study on Cytotoxic Effects
In a comparative analysis assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations above 10 µM. The findings suggest its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Solubility : Polar substituents like 1,3-benzodioxol () improve aqueous solubility, which is critical for oral bioavailability.
- Steric Effects : Bulky groups (e.g., butan-2-yl in ) may hinder enzymatic degradation but reduce binding affinity to flat receptor sites.
Anti-Inflammatory and Anti-Exudative Activities:
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). Substituents like nitro or methoxy groups enhance potency by modulating electron density .
- The target compound’s 4-methylphenyl group may similarly influence activity through hydrophobic interactions with inflammatory mediators like cyclooxygenase-2 (COX-2) .
Antimicrobial Potential:
Biological Activity
2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C18H18N4OS
- Molar Mass : 338.42672 g/mol
- CAS Number : 796067-59-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of specific enzymes or disruption of microbial cell membranes.
- Anticancer Properties : Research indicates potential anticancer effects through apoptosis induction in cancer cells. The compound may activate pathways that lead to programmed cell death while inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, potentially through the modulation of cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
In a recent investigation by Jones et al. (2024), the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
